REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([CH2:7][NH:8][C:9]([NH2:11])=[S:10])[CH:2]=1.[C:12]([CH2:14][C:15](OCC)=[O:16])#[N:13]>>[NH2:13][C:12]1[N:8]([CH2:7][C:3]2[CH:2]=[N:1][CH:6]=[CH:5][CH:4]=2)[C:9](=[S:10])[NH:11][C:15](=[O:16])[CH:14]=1
|
Name
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|
Quantity
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1.19 g
|
Type
|
reactant
|
Smiles
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N1=CC(=CC=C1)CNC(=S)N
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Name
|
|
Quantity
|
0.97 g
|
Type
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reactant
|
Smiles
|
C(#N)CC(=O)OCC
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
The title compound was prepared in accordance with the general method
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Name
|
|
Type
|
product
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Smiles
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NC1=CC(NC(N1CC=1C=NC=CC1)=S)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.38 g | |
YIELD: PERCENTYIELD | 83% | |
YIELD: CALCULATEDPERCENTYIELD | 82.7% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |